N-(Pentan-3-yl)oxan-4-amine
Description
N-(Pentan-3-yl)oxan-4-amine is a secondary amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a pentan-3-yl group. This compound belongs to a class of oxygen-containing heterocycles, where the oxane ring provides conformational rigidity and moderate polarity due to the ether oxygen.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-pentan-3-yloxan-4-amine |
InChI |
InChI=1S/C10H21NO/c1-3-9(4-2)11-10-5-7-12-8-6-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
OTCFSFAQLMXCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentan-3-yl)oxan-4-amine typically involves the reaction of oxane derivatives with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(Pentan-3-yl)oxan-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
N-(Pentan-3-yl)oxan-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(Pentan-3-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxane ring provides structural stability and can participate in various chemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Substituted Oxan-4-amine Derivatives
Key Structural Variations and Properties
The following table compares N-(Pentan-3-yl)oxan-4-amine with other N-substituted oxan-4-amine derivatives:
Analysis :
Piperidine vs. Oxane Ring Systems
Impact of Heteroatom (O vs. N)
N-(Pentan-3-yl)piperidin-4-amine () shares a similar backbone but replaces the oxane oxygen with a piperidine nitrogen. Key differences include:
| Property | This compound | N-(Pentan-3-yl)piperidin-4-amine |
|---|---|---|
| Basicity | Low (ether oxygen) | High (tertiary amine) |
| Hydrogen Bonding | Acceptor only | Donor and acceptor |
| Conformational Flexibility | Moderate (chair conformers) | Higher (flexible piperidine ring) |
Synthesis : Piperidine derivatives often require reductive amination or hydrogenation (e.g., Example 14 in uses Pd/C and H₂ for saturation) , while oxane derivatives may involve cyclization of ether-containing precursors.
Functionalized Derivatives: Pyrimidine and Aromatic Systems
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine ()
- Structure : Combines an oxane ring with a chloropyrimidine group.
- Properties : The electron-withdrawing chlorine and aromatic pyrimidine enhance electrophilicity, making this compound suitable for cross-coupling reactions or kinase inhibition studies.
- Contrast : Unlike this compound, this derivative is tailored for electronic applications or medicinal chemistry due to its π-conjugated system .
Complex π-Conjugated Systems ()
The use of bulky N-([1,1'-biphenyl]-4-yl) substituents underscores the role of steric hindrance in tuning electronic properties for organic semiconductors. Comparatively, this compound’s simpler structure may prioritize solubility over charge transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
